(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride
CAS No.: 123983-03-9
Cat. No.: VC2963986
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123983-03-9 |
|---|---|
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | (1S)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1 |
| Standard InChI Key | MGOKOLBJBKBTSX-YDALLXLXSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |
| SMILES | CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride (CAS No. 123983-03-9) is an organic compound with a molecular formula of C15H18ClNO and a molecular weight of 263.76 g/mol . This chiral compound features a benzyloxy group attached to a phenyl ring, with an ethanamine moiety at the ortho position. The specific stereochemistry at the chiral center is denoted by the (1S) prefix, indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules.
Structural Data
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 123983-03-9 | |
| Molecular Formula | C15H18ClNO | |
| Molecular Weight | 263.76 g/mol | |
| IUPAC Name | (1S)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride | |
| SMILES Notation | CC@@HN.[H]Cl | |
| MDL Number | MFCD12756869 |
The compound possesses several key functional groups: a primary amine, a benzyloxy substituent, and a phenyl ring. The amine group is attached to a chiral carbon atom, creating the stereocenter that distinguishes it from its enantiomer.
Synthesis Methodologies
The synthesis of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves multiple reaction steps, requiring careful control of reaction conditions to maintain stereochemical integrity. Based on information from similar compounds, the synthesis generally follows these key stages:
Formation of the Benzyloxy Group
The initial step often involves the formation of the benzyloxy group by reacting a suitable phenol derivative with benzyl alcohol under basic conditions. This reaction establishes the key structural component of the target molecule.
Attachment of the Ethanamine Moiety
Chemical Reactivity Profile
(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical transformations due to its reactive functional groups, making it a versatile intermediate in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the benzyloxy group, potentially forming corresponding aldehydes or carboxylic acids. These reactions are important for creating derivatives with enhanced biological activity.
Reduction Reactions
Reduction reactions can target different functional groups within the molecule, potentially leading to removal of the benzyloxy group or modification of the amine functionality.
Substitution Reactions
The aromatic rings present in the compound are susceptible to electrophilic aromatic substitution reactions, allowing for further structural modifications. Additionally, the amine group can participate in nucleophilic substitution reactions.
Comparison with Structurally Related Compounds
(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride belongs to a family of structurally similar compounds that differ in the position of the benzyloxy group on the phenyl ring or in their stereochemistry.
Positional Isomers
Several positional isomers exist where the benzyloxy group is attached at different positions on the phenyl ring:
Functional Impact of Structural Variations
The position of the benzyloxy group and the stereochemistry at the chiral center can significantly influence the compound's:
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Receptor binding affinity and selectivity
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Pharmacokinetic properties
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Biological activity profile
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Chemical reactivity
Research suggests that these structural variations can lead to distinct biological activities, with each positional isomer potentially interacting with different biological targets.
Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation and purity assessment of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride.
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion corresponding to the free base (M-HCl) at m/z 227.13
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Characteristic fragmentation patterns including benzyl and phenethylamine fragments
This spectroscopic data is crucial for confirming the identity and purity of synthesized material .
Research Applications and Future Directions
Current research involving (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride and related compounds focuses on several promising areas.
Trace Amine-Associated Receptor 1 (TAAR1) Research
Some structurally related compounds have been investigated for their interaction with trace amine-associated receptor 1 (TAAR1), which is implicated in various neuropsychiatric disorders including schizophrenia, depression, and anxiety . The structural features of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride suggest it may have similar potential.
Future Research Directions
Several promising research directions for (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride include:
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Structure-activity relationship studies to optimize biological activity
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Receptor binding assays to determine specific molecular targets
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In vivo studies to assess potential therapeutic applications
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Development of novel synthetic methodologies for more efficient preparation
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